molecular formula C19H16ClNO2 B2608966 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 1351653-79-6

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2608966
CAS No.: 1351653-79-6
M. Wt: 325.79
InChI Key: HIYTZVBXVLBDSV-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxyethyl group, and a naphthalene moiety attached to the benzamide structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(2-oxo-2-(naphthalen-1-yl)ethyl)benzamide.

    Reduction: Formation of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can be compared with other similar compounds such as:

    2-chloro-N-(2-hydroxyethyl)benzamide: Lacks the naphthalene moiety, which may result in different biological activities and properties.

    N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.

    2-chloro-N-(2-hydroxy-2-(phenyl)ethyl)benzamide: Contains a phenyl group instead of a naphthalene moiety, leading to differences in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-17-11-4-3-9-16(17)19(23)21-12-18(22)15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18,22H,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYTZVBXVLBDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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